3-Ethyl-3H-imidazo(4,5,f)quinolin-2-amine
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Overview
Description
3-Ethyl-3H-imidazo(4,5,f)quinolin-2-amine is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of an imidazole ring fused to a quinoline ring, with an ethyl group at the 3-position and an amino group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3H-imidazo(4,5,f)quinolin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl isocyanate in the presence of a base, followed by cyclization to form the imidazoquinoline core. The reaction conditions often include heating and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3H-imidazo(4,5,f)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or quinoline derivatives.
Reduction: Formation of reduced imidazoquinoline derivatives.
Substitution: Formation of N-substituted imidazoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of dyes and pigments due to its stable structure and color properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-3H-imidazo(4,5,f)quinolin-2-amine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell proliferation. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include the inhibition of topoisomerase enzymes, leading to DNA damage and cell death.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3H-imidazo(4,5,f)quinolin-2-amine
- 2-Amino-3-methylimidazo(4,5-f)quinoline
- 2-Amino-3,4-dimethylimidazo(4,5-f)quinoline
Uniqueness
3-Ethyl-3H-imidazo(4,5,f)quinolin-2-amine is unique due to the presence of the ethyl group at the 3-position, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile compared to similar compounds.
Properties
CAS No. |
99601-33-9 |
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Molecular Formula |
C12H12N4 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-ethylimidazo[4,5-f]quinolin-2-amine |
InChI |
InChI=1S/C12H12N4/c1-2-16-10-6-5-9-8(4-3-7-14-9)11(10)15-12(16)13/h3-7H,2H2,1H3,(H2,13,15) |
InChI Key |
XIFAYUGHHSTQKB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N |
Origin of Product |
United States |
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